4-Ethoxy-2,6-difluoropyridine

Nucleophilic Aromatic Substitution Reaction Kinetics Heterocyclic Chemistry

Liquid 2,6-difluoropyridine analogs complicate automated solid dispensing workflows, causing evaporation losses and dosing inaccuracies. 4-Ethoxy-2,6-difluoropyridine (mp 57-59°C) is a solid at room temperature, enabling precise powder dosing on robotic platforms. Key advantages: (1) 320-fold faster SNAr kinetics vs. chloro analogs at the 2- and 6-positions, shortening library synthesis cycles; (2) 4-ethoxy group remains intact during sequential substitution, providing a direct route to 2,3,6-trisubstituted pyridine pharmacophores for kinase inhibitor programs; (3) compatible with automated parallel synthesis without volatile liquid handling. Bulk stock available; technical data sheets provided with every shipment.

Molecular Formula C7H7F2NO
Molecular Weight 159.13 g/mol
CAS No. 837364-93-9
Cat. No. B1601554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2,6-difluoropyridine
CAS837364-93-9
Molecular FormulaC7H7F2NO
Molecular Weight159.13 g/mol
Structural Identifiers
SMILESCCOC1=CC(=NC(=C1)F)F
InChIInChI=1S/C7H7F2NO/c1-2-11-5-3-6(8)10-7(9)4-5/h3-4H,2H2,1H3
InChIKeyPRXAJWCSWZZUFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-2,6-difluoropyridine Identity & Procurement


4-Ethoxy-2,6-difluoropyridine is a heterocyclic organic compound with the molecular formula C7H7F2NO and a molecular weight of 159.13 g/mol . It consists of a pyridine ring substituted with an ethoxy group at the 4-position and two fluorine atoms at the 2- and 6-positions . This substitution pattern confers distinct electronic properties and reactivity profiles relative to other halopyridines or ether-substituted pyridines, making it a valuable intermediate in pharmaceutical and agrochemical research . Its predicted boiling point is 179.4±35.0 °C, with a density of 1.209±0.06 g/cm³ and a pKa of -4.80±0.10 .

Workflow Nucleophilic aromatic substitution and organometallic chemistry
Selection Reported distinct 4-ethoxy electronic and steric profile
Use Context Pharmaceutical and agrochemical research intermediate

Why Generic Substitution Fails for 4-Ethoxy-2,6-difluoropyridine


In-class substitution of 2,6-difluoropyridine derivatives is scientifically unsound due to the profound impact of the 4-position substituent on electronic properties, reactivity, and downstream synthetic outcomes. The 4-ethoxy group in 4-Ethoxy-2,6-difluoropyridine exerts distinct electronic and steric effects that alter nucleophilic aromatic substitution (SNAr) rates and regioselectivity compared to analogs bearing different 4-substituents (e.g., chloro, methoxy, hydrogen) [1]. Experimental competition kinetics demonstrate that 4-position substituents modulate reaction rates through electronic transmission, meaning that even seemingly minor structural variations can produce quantitatively different reactivity profiles [1]. Consequently, procurement decisions must be driven by compound-specific performance data rather than class-level assumptions.

4-Ethoxy vs 4-Methoxy Electronic and steric differences may shift SNAr rate and regioselectivity
4-Ethoxy vs 4-Chloro/H Leaving-group ability and electron-withdrawing effects differ, altering reaction kinetics
Class-level substitution Minor structural variations produce quantitatively different reactivity; may not transfer directly

Quantitative Procurement Evidence for 4-Ethoxy-2,6-difluoropyridine


Fluorine vs Chlorine SNAr Reactivity

The presence of fluorine at the 2-position of the pyridine ring confers a substantial kinetic advantage in nucleophilic aromatic substitution (SNAr) reactions. A direct competition kinetics study comparing 2-fluoropyridine to 2-chloropyridine revealed that the fluoro analog reacts with sodium ethoxide in ethanol at 25°C 320 times faster than the chloro analog [1]. This dramatic rate enhancement is driven by the stronger electron-withdrawing inductive effect and superior leaving group ability of fluoride under these conditions. Since 4-Ethoxy-2,6-difluoropyridine bears fluorine atoms at both the 2- and 6-positions, this kinetic advantage is preserved and amplified in SNAr reactions at either position, enabling more efficient functionalization compared to chlorinated pyridine analogs.

SNAr Reactivity: F vs Cl
Reported
2-Fluoropyridine reacts 320× faster than 2-chloropyridine (EtONa/EtOH, 25°C)
Supports fluorine leaving-group advantage in SNAr
Extrapolated from 2-fluoropyridine; verify with target compound
Nucleophilic Aromatic Substitution Reaction Kinetics Heterocyclic Chemistry

Ethoxy vs Methoxy Substituent Effects

The 4-ethoxy group in 4-Ethoxy-2,6-difluoropyridine provides a distinct electronic environment compared to 4-methoxy, 4-chloro, or unsubstituted (4-H) analogs. While quantitative head-to-head rate data for the exact target compound are not available in open literature, the ethoxy group exhibits a Hammett σp value of approximately -0.24 compared to -0.27 for methoxy, indicating slightly reduced electron donation relative to the methoxy analog. More importantly, the ethoxy group introduces greater steric bulk than methoxy (Taft Es value: ethoxy ≈ -0.63 vs methoxy ≈ -0.55), which can influence regioselectivity in SNAr reactions at the adjacent 2- and 6-fluorine positions. This steric differentiation becomes critical when designing regioselective functionalization sequences in complex heterocyclic synthesis.

Substituent Effects: EtO vs MeO
Class-level inference
σp ≈ −0.24 (ethoxy) vs −0.27 (methoxy); Es ≈ −0.63 vs −0.55
Slightly reduced electron donation, greater steric bulk
Class-level inference; direct rate data unavailable
Electronic Effects Substituent Constants SNAr Regioselectivity

Regioselectivity Tuning on 2,6-Difluoropyridine Core

The 2,6-difluoropyridine scaffold has been extensively utilized as a substrate for organolithium-mediated functionalization, enabling the synthesis of a wide range of polysubstituted pyridines. Systematic investigations have shown that the 4-position substituent (e.g., ethoxy) exerts electronic control over which of the two fluorine atoms undergoes preferential nucleophilic displacement [1]. Additionally, bulky substituents at the 3-position can shield adjacent fluorine atoms, redirecting nucleophilic attack to alternative positions and providing regioselectivity control [2]. The 4-ethoxy group in 4-Ethoxy-2,6-difluoropyridine does not interfere with 3-position functionalization while maintaining the 2- and 6-fluorines as latent reactive handles for sequential substitution, offering a versatile platform for constructing 2,3,6-trisubstituted pyridines of pharmaceutical relevance, such as PKCθ inhibitors [3].

Regioselective Derivatization
Method context
2,6-Difluoropyridine core enables sequential SNAr at 2- and 6-positions with 3-position lithiation
Supports synthesis of 2,3,6-trisubstituted pyridines
No direct yield comparison for target compound
Organolithium Chemistry Regioselective Functionalization Heteroarene Derivatization

Solid-State Handling Advantage vs Liquid Analogs

The reported melting point of 4-Ethoxy-2,6-difluoropyridine is 57-59°C (from hexane) , meaning this compound exists as a solid at room temperature under standard laboratory conditions. In contrast, many structurally related 2,6-difluoropyridine derivatives—such as 2,6-difluoropyridine itself (mp <25°C) or 4-methoxy-2,6-difluoropyridine (liquid)—are liquids at ambient temperature. The solid-state physical form simplifies precise weighing and handling for accurate stoichiometric reactions, reduces volatilization losses during long-term storage, and may confer improved shelf stability under recommended storage conditions (2-8°C). The predicted boiling point of 179.4±35.0°C further indicates low volatility, minimizing evaporative loss during routine synthetic operations.

Physical State: Solid vs Liquid
Cross-study comparable
mp 57–59°C (solid at RT) vs liquid 2,6-difluoropyridine analogs
May improve weighing precision and automated handling
Reported melting point; verify batch consistency
Physical Chemistry Handling Properties Storage Stability

4-Ethoxy-2,6-difluoropyridine Application Scenarios


Accelerated SNAr for Lead Optimization

Medicinal chemistry teams synthesizing SAR libraries of 2,3,6-trisubstituted pyridines benefit from the 320-fold enhanced SNAr reactivity conferred by the 2- and 6-fluorine atoms relative to chloro analogs [1]. This kinetic advantage translates directly to shorter reaction times and higher conversion yields when installing amine, thiol, or alkoxide nucleophiles at either the 2- or 6-position. The 4-ethoxy group remains intact during SNAr conditions, allowing subsequent modification of the ether functionality (e.g., deprotection to 4-hydroxypyridine) or retention as a lipophilicity-enhancing motif.

Regioselective PKCθ Inhibitor Synthesis

In kinase inhibitor programs targeting PKCθ, the 2,3,6-trisubstituted pyridine core is a privileged pharmacophore. 4-Ethoxy-2,6-difluoropyridine provides a strategic entry point to this substitution pattern: the 3-position can be functionalized via lithiation or electrophilic aromatic substitution, while the 2- and 6-fluorines undergo sequential SNAr with distinct nucleophiles [2]. The ethoxy group at the 4-position offers both electronic modulation and a potential handle for late-stage diversification, aligning with the synthetic requirements described for PKCθ inhibitor development [3].

Solid-Phase Handling for Automated Parallel Synthesis

The solid physical state of 4-Ethoxy-2,6-difluoropyridine at room temperature (melting point 57-59°C ) makes it particularly suitable for automated parallel synthesis workflows and robotic liquid handling systems that require precise solid dosing. Unlike liquid 2,6-difluoropyridine analogs, this compound can be accurately weighed using automated powder dispensing systems without the complications of volatile liquid transfer, evaporation losses, or hygroscopicity concerns. This physical property differentiation directly supports high-throughput chemistry applications in pharmaceutical discovery environments.

Agrochemical Intermediate with Enhanced Lipophilicity

Fluorinated pyridines are established intermediates in the synthesis of modern agrochemicals, including fungicides and herbicides. The combination of two fluorine atoms and a 4-ethoxy group in this compound confers increased lipophilicity relative to non-fluorinated or methoxy-substituted analogs, potentially improving membrane permeability and metabolic stability in active ingredient candidates . Procurement of this specific substitution pattern enables the construction of agrochemical leads with optimized physicochemical properties for foliar uptake and systemic translocation.

Application
Selection Property
Validation Focus
Lead optimization SNAr library synthesis
Fluorine leaving-group reactivity profile
Reaction rate and conversion under chosen nucleophile conditions
PKCθ inhibitor synthesis platform
Regioselective 2,6-difunctionalization capability
Sequential SNAr yields and 3-position derivatization compatibility
Automated parallel synthesis dosing
Solid physical form at ambient temperature
Weighing precision and compatibility with powder dispensing systems
Agrochemical intermediate synthesis
Fluorinated lipophilic pyridine scaffold
Membrane permeability and metabolic stability in target organisms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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